Hinc II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hinc II, also known as Hind II, is a restriction enzyme that recognizes and cuts specific sequences of deoxyribonucleic acid (DNA). It is derived from the bacterium Haemophilus influenzae Rc. Restriction enzymes like this compound are essential tools in molecular biology for DNA manipulation and analysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hinc II is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into a plasmid vector, which is then introduced into Escherichia coli cells. These cells express the this compound enzyme, which can be purified using various chromatographic techniques. The enzyme is stored in a buffer containing Tris-HCl, potassium chloride, ethylenediaminetetraacetic acid (EDTA), dithiothreitol, bovine serum albumin, and glycerol .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically modified Escherichia coli cells. The cells are grown in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are lysed, and the enzyme is purified through a series of chromatographic steps. The purified enzyme is then formulated into a storage buffer and packaged for distribution .

Análisis De Reacciones Químicas

Types of Reactions: Hinc II undergoes hydrolysis reactions, specifically cleaving the phosphodiester bonds within DNA at its recognition site. The enzyme recognizes the palindromic sequence 5’-GTPyPuAC-3’ and cuts between the pyrimidine and purine bases .

Common Reagents and Conditions: The reaction conditions for this compound typically include a buffer containing Tris-HCl, magnesium chloride, and dithiothreitol. The enzyme is active at 37°C and is inactivated by heating at 65°C for 20 minutes .

Major Products Formed: The primary products of this compound digestion are DNA fragments with blunt ends. These fragments can be further manipulated for cloning, sequencing, or other molecular biology applications .

Aplicaciones Científicas De Investigación

Hinc II is widely used in molecular cloning to cut DNA at specific sites, allowing for the insertion of genes or other DNA fragments into plasmids. It is also used in restriction fragment length polymorphism (RFLP) analysis to study genetic variation. Additionally, this compound is employed in genotyping, Southern blotting, and other DNA analysis techniques .

Mecanismo De Acción

Hinc II functions by binding to its specific DNA recognition sequence and catalyzing the hydrolysis of the phosphodiester bond between the pyrimidine and purine bases. The enzyme’s active site contains magnesium ions, which are essential for catalysis. The cleavage results in blunt-ended DNA fragments .

Comparación Con Compuestos Similares

Similar Compounds:

- Hind III: Recognizes the sequence 5’-AAGCTT-3’ and produces sticky ends.

- EcoRI: Recognizes the sequence 5’-GAATTC-3’ and produces sticky ends.

- BamHI: Recognizes the sequence 5’-GGATCC-3’ and produces sticky ends .

Uniqueness: Hinc II is unique in that it produces blunt-ended DNA fragments, which can be advantageous in certain cloning applications where sticky ends are not desired. Its recognition sequence and cleavage pattern also distinguish it from other restriction enzymes .

Propiedades

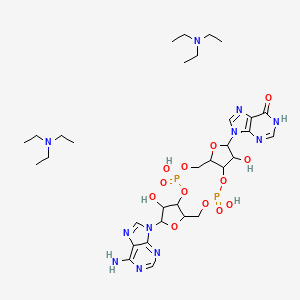

Número CAS |

81295-21-8 |

|---|---|

Fórmula molecular |

C32H53N11O13P2 |

Peso molecular |

861.8 g/mol |

Nombre IUPAC |

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |

InChI |

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |

Clave InChI |

JFWXPCYJPWAGBA-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,6R,6aR)-6-(6-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13384484.png)

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)

![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)

![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)

![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)